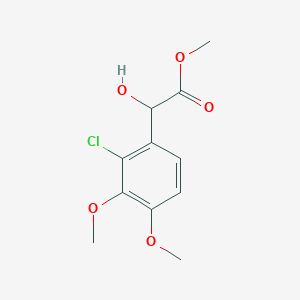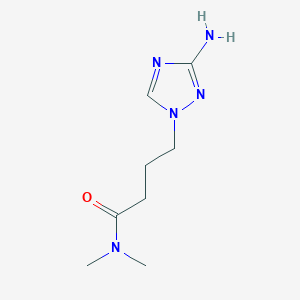
2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. These methods are chosen for their efficiency and ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azetidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H10ClNO3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-2-hydroxyacetic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c7-4(5(8)9)3-1-6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H |
InChI Key |
AHRQTVPEMUYJAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(=O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers](/img/structure/B13473832.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B13473841.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)



![rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13473877.png)
![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)



